An In-depth Technical Guide to 2'-F-Bz-dC Phosphoramidite
An In-depth Technical Guide to 2'-F-Bz-dC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-F-Bz-dC Phosphoramidite (B1245037) is a chemically modified nucleoside building block crucial for the synthesis of therapeutic and diagnostic oligonucleotides. Its full chemical name is N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluorocytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols. The incorporation of a fluorine atom at the 2' position of the deoxyribose sugar ring imparts unique and advantageous properties to oligonucleotides, including enhanced stability against nuclease degradation and increased binding affinity to target RNA sequences. These characteristics make it a valuable component in the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers.
Core Properties
2'-F-Bz-dC Phosphoramidite is a white to off-white powder with the molecular formula C46H51FN5O8P and a molecular weight of approximately 851.9 g/mol .[1] It is typically supplied with a purity of over 98% as determined by HPLC.[2] Proper storage is critical to maintain its reactivity; it should be stored at -20°C under an inert atmosphere.[2]
| Property | Value | Reference |
| Molecular Formula | C46H51FN5O8P | [1] |
| Molecular Weight | ~851.9 g/mol | [1] |
| CAS Number | 161442-19-9 | [3] |
| Appearance | White to off-white powder | [4] |
| Purity | >98% (HPLC) | [2] |
| Storage Conditions | -20°C, under inert atmosphere | [2] |
Oligonucleotide Synthesis with 2'-F-Bz-dC Phosphoramidite
The incorporation of 2'-F-Bz-dC into an oligonucleotide follows the standard phosphoramidite solid-phase synthesis cycle. This automated process involves four key steps: deblocking, coupling, capping, and oxidation.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
This protocol outlines the steps for a single coupling cycle on an automated DNA/RNA synthesizer.
1. Deblocking (Detritylation):
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Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Procedure: The 5'-dimethoxytrityl (DMT) protecting group on the solid support-bound nucleoside is removed by washing with the TCA solution. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.
-
Duration: 60-120 seconds.
2. Coupling:
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Reagents:
-
0.1 M solution of 2'-F-Bz-dC Phosphoramidite in anhydrous acetonitrile (B52724).
-
0.45 M solution of an activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCI), in anhydrous acetonitrile.
-
-
Procedure: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Coupling Time: 3-5 minutes. Longer coupling times compared to standard DNA phosphoramidites are often recommended to ensure high coupling efficiency.
3. Capping:
-
Reagents:
-
Capping A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.
-
Capping B: 16% N-methylimidazole in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences in subsequent cycles.
-
Duration: 30-60 seconds.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/water/pyridine.
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.
-
Duration: 30-60 seconds.
These four steps are repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
After the desired oligonucleotide sequence has been synthesized, it must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.
Experimental Protocol: Cleavage and Deprotection
1. Cleavage from Solid Support and Removal of Cyanoethyl Groups:
-
Reagent: A 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and 40% aqueous methylamine (B109427) (AMA).
-
Procedure: The solid support is treated with the AMA solution. This cleaves the oligonucleotide from the support and removes the 2-cyanoethyl protecting groups from the phosphate backbone.
-
Duration and Temperature: 10 minutes at 65°C or 2 hours at room temperature.
2. Removal of Benzoyl (Bz) Protecting Group:
-
The AMA treatment in the previous step also removes the N-benzoyl protecting group from the cytidine (B196190) base.
-
Important Note: When using AMA for deprotection, it is recommended to use acetyl (Ac) protected deoxycytidine (dC) phosphoramidite instead of benzoyl (Bz) protected dC for the non-fluorinated cytidine residues in the sequence. This is to avoid a potential side reaction where methylamine can form an N-methyl-dC adduct with the benzoyl-protected cytidine.[5] For 2'-F-Bz-dC, the deprotection is generally efficient with AMA, but for mixed sequences, this precaution is advised.
Alternative Deprotection for Sensitive Oligonucleotides:
-
For oligonucleotides containing modifications that are sensitive to AMA, a milder deprotection can be performed using 0.05 M potassium carbonate in methanol (B129727) for 4 hours at room temperature.[5]
Purification of 2'-Fluoro Modified Oligonucleotides
Purification is essential to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.
Experimental Protocol: RP-HPLC Purification
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% acetonitrile over 30 minutes).
-
Detection: UV absorbance at 260 nm.
-
Procedure: The crude, deprotected oligonucleotide is dissolved in mobile phase A and injected onto the column. The full-length, DMT-on oligonucleotide (if the final DMT group was not removed) will have a longer retention time than the shorter, failed sequences. The collected fractions containing the desired product are then evaporated to dryness. The DMT group can be removed by treatment with 80% acetic acid.
Impact of 2'-Fluoro Modification on Oligonucleotide Properties
The introduction of 2'-fluoro modifications has a significant impact on the biophysical properties of oligonucleotides.
| Property | Effect of 2'-Fluoro Modification | Quantitative Data | Reference |
| Thermal Stability (Tm) | Increased | ΔTm of +1.8°C to +2.5°C per modification when hybridized to an RNA target. | [6][7] |
| Nuclease Resistance | Significantly Increased | Half-life in serum can be extended from minutes for unmodified RNA to over 24 hours for 2'-F modified siRNA. | [1] |
| Conformation | Promotes a C3'-endo sugar pucker, leading to an A-form helix upon hybridization. | - | [6] |
Applications in Research and Drug Development
Antisense Oligonucleotides
2'-Fluoro modified oligonucleotides are widely used as antisense agents to inhibit gene expression. They bind to a target mRNA sequence, leading to its degradation by RNase H or sterically blocking translation. A key target in cancer therapy is the anti-apoptotic protein Bcl-2.
Aptamers for Diagnostics
Aptamers are short, single-stranded nucleic acid molecules that can bind to specific target molecules with high affinity and specificity. The enhanced stability of 2'-fluoro modified oligonucleotides makes them ideal for the development of aptamers for diagnostic applications. The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to select for aptamers with high affinity for a target molecule.
Conclusion
2'-F-Bz-dC Phosphoramidite is a cornerstone of modern oligonucleotide synthesis for therapeutic and diagnostic applications. The 2'-fluoro modification provides a significant advantage in terms of nuclease resistance and binding affinity, leading to more stable and effective oligonucleotides. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and developers in the field of nucleic acid chemistry and drug development. Careful consideration of synthesis parameters, deprotection conditions, and purification methods is essential to maximize the yield and purity of the final oligonucleotide product.
References
- 1. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. glenresearch.com [glenresearch.com]
